molecular formula C24H25N5O2S2 B2479554 N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105219-32-6

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2479554
CAS RN: 1105219-32-6
M. Wt: 479.62
InChI Key: NESDSGMTNHQGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The molecule in focus is structurally complex and has close ties with thiophene derivatives. The research on thiophene analogues, like the ones studied by Ashby et al. (1978), shows these compounds' significance in biological activities. Specifically, their study on thiophene analogues of benzidine and 4-aminobiphenyl reveals how changes in aromatic rings impact the biological activity and potential carcinogenicity of these compounds. Although the exact compound you're inquiring about was not studied, this research provides valuable insight into the chemical behavior and biological interactions of structurally similar compounds (Ashby et al., 1978).

Role in CNS and Pain Management

Research by Lea and Faden (2006) on metabotropic glutamate receptor subtype 5 antagonists, specifically MPEP and MTEP, highlights the role of structurally complex molecules in the central nervous system (CNS). These compounds, similar in complexity to the one you're interested in, play a crucial role in understanding physiological and pathological functions in the CNS, potentially contributing to treatments for neurodegeneration, addiction, anxiety, and pain management. This suggests that compounds like the one you're inquiring about could have significant implications in CNS-related research and treatment strategies (Lea & Faden, 2006).

Pharmacology and Drug Metabolism

The research by Khojasteh et al. (2011) on cytochrome P450 isoforms in human liver microsomes is relevant as it discusses the metabolism of drugs by hepatic enzymes. The selective inhibition and metabolism by these enzymes are crucial for understanding drug-drug interactions and the overall metabolic pathways of complex molecules, including the one you're interested in. This research provides insights into the metabolic behavior and interactions of complex drugs within the human body, which could be relevant for understanding the metabolism of N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (Khojasteh et al., 2011).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-3-16-9-6-8-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-10-7-13-32-17)33-24(26-21)28-11-4-5-12-28/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESDSGMTNHQGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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